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molecular formula C11H15ClN2O2 B8334020 3-(2-Chloroethoxy)-N-(4-pyridylmethyl)propanamide

3-(2-Chloroethoxy)-N-(4-pyridylmethyl)propanamide

Cat. No. B8334020
M. Wt: 242.70 g/mol
InChI Key: TUAPJPVHMBXTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260400B2

Procedure details

Title compound was prepared starting from (4-pyridyl)methanamine and 3-(2-chloroethoxy)propanoyl chloride following the procedure outlined for Example 27A. 1H NMR (CDCl3): δ 2.38-2.41 (m, 2H), 2.60-2.63 (m, 2H), 3.54-3.60 (m, 2H), 3.66-3.69 (m, 2H), 4.45 (d, 2H, J=6.1 Hz), 6.12 (br t, 1H, D2O exchanged), 7.09-7.11 (m, 2H), 8.40-8.42 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH2:8])=[CH:3][CH:2]=1.[Cl:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][C:15](Cl)=[O:16]>>[Cl:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][C:15]([NH:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCOCCC(=O)NCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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